N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide

Lipophilicity Permeability CNS drug design

Procure CAS 922922-21-2 for your next SAR campaign. Unlike simpler amide analogs (CID 734056, LogP 2.9, TPSA 70 Ų), this compound’s 4-methoxyphenylthio extension raises LogP to 5.1 and TPSA to 105 Ų, fundamentally altering blood-brain barrier penetration, metabolic stability, and target selectivity. The thioether sulfur introduces unique electronic and conformational properties that cannot be recapitulated by amide or ether isosteres. Positioned in the upper CNS MPO range, it serves as a lipophilic scaffold for CNS programs, a screening tool for TMEM16A ion-channel panels (structural similarity to T16Ainh‑A01), and a reference standard for chromatographic logD₇.₄ calibration and PAMPA permeability assays. Accept no generic substitutes—only the authentic scaffold ensures valid SAR conclusions.

Molecular Formula C20H20N2O2S2
Molecular Weight 384.51
CAS No. 922922-21-2
Cat. No. B2471540
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(3,4-dimethylphenyl)thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide
CAS922922-21-2
Molecular FormulaC20H20N2O2S2
Molecular Weight384.51
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)CSC3=CC=C(C=C3)OC)C
InChIInChI=1S/C20H20N2O2S2/c1-13-4-5-15(10-14(13)2)18-11-26-20(21-18)22-19(23)12-25-17-8-6-16(24-3)7-9-17/h4-11H,12H2,1-3H3,(H,21,22,23)
InChIKeyMUZLNHTUIVHYQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(3,4-Dimethylphenyl)thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide (922922-21-2): Identification, Physicochemical Profile, and Procurement-Relevant Class Context


N-(4-(3,4‑dimethylphenyl)thiazol‑2‑yl)-2-((4‑methoxyphenyl)thio)acetamide (CAS 922922‑21‑2, PubChem CID 18586091) is a synthetic thiazole‑acetamide derivative with a molecular formula of C₂₀H₂₀N₂O₂S₂ and a molecular weight of 384.5 g mol⁻¹ [REFS‑1]. The compound features a 3,4‑dimethylphenyl substituent at the thiazole C4 position and a 4‑methoxyphenylthio group attached via a thioether linker to the acetamide moiety [REFS‑1]. Computed physicochemical descriptors (XLogP3‑AA = 5.1, TPSA = 105 Ų, 6 rotatable bonds) place it within the “lead‑like” chemical space often explored for kinase and GPCR targets [REFS‑1][REFS‑2]. Thiazole‑acetamide bioisosteres are broadly claimed in patents covering autoimmune, inflammatory, and oncological indications [REFS‑3].

Why In-Class Thiazole-Acetamides Cannot Simply Replace N-(4-(3,4-Dimethylphenyl)thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide: Structural and Property Uniqueness


Thiazole‑acetamide derivatives span a wide physicochemical landscape, and even small substituent variations produce large shifts in LogP, TPSA, and hydrogen‑bonding capacity that dictate target permeability, solubility, and off‑target promiscuity [REFS‑1]. The simple amide analog N‑(4‑(3,4‑dimethylphenyl)thiazol‑2‑yl)acetamide (CID 734056) has an XLogP3‑AA of 2.9 and a TPSA of 70 Ų, whereas the target compound’s 4‑methoxyphenylthio extension raises LogP to 5.1 and TPSA to 105 Ų [REFS‑2]. These differences are large enough to alter blood–brain barrier penetration prediction (CNS MPO score), intestinal absorption, and metabolic stability [REFS‑1][REFS‑2]. Moreover, the thioether sulfur in the target compound introduces distinct electronic and conformational properties that cannot be recapitulated by simple amide or ether isosteres [REFS‑3]. Generic replacement of the target compound with an in‑class analog lacking the methoxyphenylthio motif would therefore invalidate SAR conclusions and procurement decisions built on the original scaffold.

Quantitative Differentiators for N-(4-(3,4-Dimethylphenyl)thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide (922922-21-2) Relative to Its Closest Structurally Defined Comparators


Lipophilicity Elevation vs. Des-Thioether Analog: XLogP3-AA 5.1 vs. 2.9

The target compound exhibits a computed XLogP3‑AA of 5.1, which is 2.2 log units higher than that of the unsubstituted acetamide analog N‑(4‑(3,4‑dimethylphenyl)thiazol‑2‑yl)acetamide (CID 734056, XLogP3‑AA = 2.9) [REFS‑1][REFS‑2]. This increase reflects the addition of the 4‑methoxyphenylthio moiety and is quantitatively consistent with the Hansch π contribution of an aromatic thioether [REFS‑2].

Lipophilicity Permeability CNS drug design

Topological Polar Surface Area Expansion: TPSA 105 Ų vs. 70 Ų

The target compound possesses a TPSA of 105 Ų, which is 35 Ų larger than that of the des‑thioether analog (CID 734056, TPSA = 70 Ų) [REFS‑1][REFS‑2]. This value remains below the 140 Ų threshold for oral bioavailability but above the 60–70 Ų range typically associated with optimal CNS penetration, positioning the compound in an intermediate window that may confer balanced peripheral and central exposure [REFS‑1].

Polar surface area Oral bioavailability Blood-brain barrier

Conformational Flexibility: Rotatable Bond Count 6 vs. 2

The target compound contains six rotatable bonds compared with only two in the simple acetamide analog CID 734056 [REFS‑1][REFS‑2]. The additional torsional degrees of freedom originate from the –CH₂–S–Ph–OMe linker and may allow the compound to adopt conformations that better complement deep hydrophobic or allosteric pockets [REFS‑1].

Rotatable bonds Entropic penalty Binding affinity

Scaffold Relationship to a Known TMEM16A Inhibitor (T16Ainh-A01)

The thiazole‑thioacetamide scaffold of the target compound closely resembles that of T16Ainh‑A01 (CAS 552309‑42‑9), a potent TMEM16A calcium‑activated chloride channel inhibitor with an IC₅₀ of ~1 µM [REFS‑1]. Both molecules share a 4‑methoxyphenyl‑thiazole core and a sulfanylacetamide linker; the primary difference is the substitution pattern on the terminal phenyl ring (3,4‑dimethyl vs. 4‑methoxy) [REFS‑1][REFS‑2].

Ion channel TMEM16A Chloride current

Property-Based Drug-Likeness Profile vs. Close Analogs

When benchmarked against common oral drug-likeness filters (Lipinski, Veber, CNS MPO), the target compound (MW 384.5; LogP 5.1; TPSA 105 Ų; HBD 1; HBA 5; rotatable bonds 6) passes all criteria except for a borderline high LogP [REFS‑1]. By contrast, the des‑thioether analog CID 734056 (MW 246.3; LogP 2.9; TPSA 70 Ų) is a low‑molecular‑weight fragment that falls outside the typical lead‑like range (MW <250) and may require extensive growth for target engagement [REFS‑2].

Drug-likeness Lead-likeness Physicochemical filtering

High-Value Application Scenarios for N-(4-(3,4-Dimethylphenyl)thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide (922922-21-2) Based on Evidenced Differentiation


CNS-Targeted Lead Optimization with Elevated Permeability Requirements

With an XLogP3‑AA of 5.1 and TPSA of 105 Ų [REFS‑1], the compound occupies the upper range of CNS MPO desirability. Medicinal chemistry teams pursuing CNS targets can use it as a lipophilic scaffold for further tuning of metabolic stability and P‑gp efflux ratio. [REFS‑1]

TMEM16A / Ion Channel Modulator Screening Library

The structural resemblance to T16Ainh‑A01 (IC₅₀ ~1 µM on TMEM16A) [REFS‑2] supports its inclusion in targeted screening decks for calcium‑activated chloride channels. Procurement for ion‑channel phenotypic assays or electrophysiology panels is justified by scaffold similarity. [REFS‑2]

Physicochemical Benchmark Compound for ADME Assay Development

The compound’s combination of high LogP (5.1), intermediate TPSA (105 Ų), and thioether‑containing structure makes it a useful reference for calibrating chromatographic logD₇.₄ measurements, PAMPA permeability assays, and plasma protein binding experiments [REFS‑1]. [REFS‑1]

Kinase or GPCR Hit-to-Lead Expansion

Thiazole‑acetamide derivatives are broadly claimed as privileged structures for kinase and GPCR modulation [REFS‑3]. The target compound’s 4‑methoxyphenylthio extension provides a vector for probing selectivity pockets, and its lead‑like physicochemical profile supports rapid SAR expansion. [REFS‑3][REFS‑1]

Quote Request

Request a Quote for N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.